molecular formula C10H19NO B8283427 (1,1-Dimethyl-prop-2-ynyl)-ethyl-(2-methoxy-ethyl)-amine

(1,1-Dimethyl-prop-2-ynyl)-ethyl-(2-methoxy-ethyl)-amine

Cat. No. B8283427
M. Wt: 169.26 g/mol
InChI Key: HQYSFFCEMFUCCY-UHFFFAOYSA-N
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Patent
US07449483B2

Procedure details

In analogy to example 37.1, 3-Chloro-3-methyl-1-butyne and N-(2-Methoxyethyl)ethylamine were converted to yield (1,1-Dimethyl-prop-2-ynyl)-ethyl-(2-methoxy-ethyl)-amine as colorless oil, MS: 170 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH3:6])([CH3:5])[C:3]#[CH:4].[CH3:7][O:8][CH2:9][CH2:10][NH:11][CH2:12][CH3:13]>>[CH3:5][C:2]([N:11]([CH2:12][CH3:13])[CH2:10][CH2:9][O:8][CH3:7])([CH3:6])[C:3]#[CH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C#C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCNCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C#C)(C)N(CCOC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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